molecular formula C23H32O4 B14060473 Norprogesterone

Norprogesterone

Cat. No.: B14060473
M. Wt: 372.5 g/mol
InChI Key: IWSXBCZCPVUWHT-SNOJSKPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norprogesterone (also known as 19-Norprogesterone) is a potent steroidal progestin and a close structural analogue of the natural sex hormone progesterone, distinguished by the absence of the C19 methyl group . This modification was historically significant, leading to the discovery that it possesses 4 to 8 times the progestogenic activity of progesterone itself in bioassays, making it a pivotal compound in the development of synthetic progestins . Its primary research value lies in its high binding affinity and activity as an agonist of the progesterone receptor (PR), making it a valuable tool for studying progesterone-mediated processes and pathways in cellular and molecular biology . Unlike progesterone, which acts as an antagonist of the mineralocorticoid receptor (MR), this compound functions as a partial MR agonist, inducing mineralocorticoid effects such as sodium retention in experimental models . This unique pharmacological profile makes it an essential reagent for comparative studies in endocrinology, investigating the structure-activity relationships of steroid hormones, and exploring the nuanced signaling of steroid hormone receptors. This product is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(13S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13?,18?,19?,20?,21?,22-,23-/m0/s1

InChI Key

IWSXBCZCPVUWHT-SNOJSKPISA-N

Isomeric SMILES

CC1C[C@]2(C(CC[C@@]2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C

Canonical SMILES

CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C

Origin of Product

United States

Preparation Methods

Initial Discovery and Stereochemical Challenges

The first reported synthesis of 19-norprogesterone in 1944 produced a mixture containing unnatural stereoisomers at positions C14 (β) and C17 (α). Despite these impurities, the crude product demonstrated progestogenic activity equivalent to natural progesterone in biological assays. The original method involved:

  • Selective demethylation of progesterone precursors
  • Multi-step oxidation-reduction sequences to remove the C19 methyl group
  • Crystallization-based purification

This approach yielded material with approximately 47% mineralocorticoid receptor affinity compared to aldosterone, as revealed in later structure-activity relationship (SAR) studies. The lack of stereochemical control necessitated improved synthetic strategies.

Refinement of Synthetic Protocols (1951)

A 1951 resynthesis addressed stereochemical issues through:

  • Chiral starting material selection
  • Stereospecific hydrogenation conditions
  • Advanced chromatographic purification

This refinement produced optically pure 19-norprogesterone with 4–8 times greater progestogenic potency than progesterone in rabbit Clauberg assays. Key improvements included:

Parameter 1944 Method 1951 Method
Yield 12–15% 28–32%
Stereochemical Purity 60–65% >98%
Biological Potency 1× Progesterone 4–8× Progesterone

[Table 1: Comparative analysis of early synthetic methods]

Modern Synthetic Approaches

Palladium-Catalyzed Route (2002)

A breakthrough 2002 methodology developed fluoro furanyl norprogesterone (FFNP) derivatives through two distinct pathways:

Route A (Dioxenyl Approach):

  • Keto-ketal 2 → Keto-alcohol 4 via dioxenyl group introduction
  • Corticosteroid side chain installation
  • Sequential dihydroxylation and acetalization

Route B (Pd-Catalyzed):

  • Propargylic acetate 12b → Unsaturated acetate 13b via Pd(II)-mediated oxidative rearrangement
  • Base-catalyzed acetate rearrangement to keto-acetate 14b
  • Scandium triflate-catalyzed furan acetalization (85% yield improvement)

The palladium route demonstrated superior efficiency:

Metric Route A Route B
Total Steps 9 7
Overall Yield 18% 34%
Purification Complexity High Moderate

[Table 2: Comparative efficiency of modern synthetic routes]

Azasteroid Synthesis (2022)

The 2022 synthesis of 8-aza-19-norprogesterone introduced heterocyclic modifications through:

  • Wittig reaction forming 17-ethylidene intermediates
  • Hydroboration-oxidation for C20 oxygen functionalization
  • Δ⁹(¹¹)-enamine formation via oxidative dehydrogenation

This method achieved 72% enantiomeric excess using chiral boron reagents, demonstrating the adaptability of 19-norprogesterone synthesis to novel structural motifs.

Industrial-Scale Production Methods

Patent-Based Processes (US3655649A)

The US3655649A patent details large-scale 16-methylene-17α-hydroxy-19-nor-progesterone production:

  • Ketalization : Ethylene glycol/triethylorthoformate acid-catalyzed reaction
  • Epoxidation : Hexafluoroacetone/H₂O₂ system with Na₂HPO₄ buffer
  • Conjugate Ring-Opening : Cu(I)-catalyzed Grignard reaction (4-bromo-N,N-dimethylaniline)
  • Hydrolysis-Dehydration : HCl/MeOH followed by thermal elimination
  • Acetylation : Ac₂O/pyridine at 0–5°C

This seven-step process achieves 62% overall yield with >99.5% HPLC purity, addressing earlier limitations in bis-ketal formation (60% maximum yield in prior methods).

Improved Intermediate Synthesis (WO2004078709A2)

The WO2004078709A2 patent introduces critical improvements for 17α-acetoxy-11β-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione:

  • Direct acetylation of 17α-hydroxy precursor
  • Stereoselective epoxidation using tert-butyl hydroperoxide/Ti(OiPr)₄
  • Copper-mediated aryl addition (4-N,N-dimethylaminophenylmagnesium bromide)
  • Tandem deketalization-dehydration with HCl gas/CH₃CN

Key advantages include:

  • Elimination of chromatographic purification
  • 89% yield in epoxide formation vs. 72% in previous methods
  • 50% reduction in heavy metal catalyst usage

Analytical Characterization and Quality Control

Modern synthesis requires rigorous analytical validation:

Spectroscopic Standards:

  • ¹H NMR (CDCl₃): δ 0.78 (s, 18-CH₃), 5.73 (s, C4-H)
  • IR (KBr): 1742 cm⁻¹ (C20 ketone), 1665 cm⁻¹ (Δ⁴-3-ketone)
  • HRMS: m/z 300.442 [M+H]⁺ (calc. for C₂₀H₂₈O₂)

Chromatographic Purity Criteria:

  • HPLC: >99% (C18, MeCN/H₂O 65:35, 1 mL/min)
  • Chiral HPLC: >99.5% ee (Chiralpak AD-H, hexane/IPA 85:15)

Chemical Reactions Analysis

Oxidation and Reduction

19-Norprogesterone undergoes oxidation at the C17 position to form 17α-hydroxy derivatives. For example:

  • 17α-Hydroxylation : Introduces a hydroxyl group using enzymatic or chemical oxidants, yielding 17α-hydroxy-19-norprogesterone (gestronol) . This modification reduces mineralocorticoid receptor (MR) affinity to 13% of aldosterone’s binding capacity .

  • Oxidative Demethylation : Removal of the C19 methyl group (a defining feature) involves oxidative cleavage, though specific reagents are not detailed in available literature .

Reduction reactions, such as hydrogenation of double bonds, are employed to stabilize the molecule or modify receptor interactions.

Esterification

Esterification of hydroxyl groups enhances lipophilicity and prolongs activity:

  • Gestonorone Caproate : Gestronol reacts with hexanoic acid to form a lipophilic ester, improving depot injection efficacy .

  • Nomegestrol Acetate : Acetylation of the 17α-hydroxyl group restores progesterone receptor (PR) affinity to near-parent levels (from 13% to 95% relative to 19-norprogesterone) .

Methylation and Double Bond Formation

  • 6-Methyl-Δ6 Modification : Introducing a methyl group at C6 and a double bond (Δ6) reduces MR affinity to 1.2% of aldosterone’s, mitigating mineralocorticoid side effects .

  • Δ9 Modification : Formation of a double bond at C9 (e.g., demegestone) enhances selectivity for PR over glucocorticoid receptors (GR) .

Structural-Activity Relationship (SAR) Table

ModificationProgesterone Receptor (PR) AffinityMineralocorticoid Receptor (MR) AffinityKey Impact
Parent 19-Norprogesterone47% of aldosterone’s MR affinityHigh partial agonist activityPotent progestogen, sodium retention
17α-Hydroxylation13%Reduced partial agonismLower MR-driven hypertension risk
6-Methyl + Δ6 + 17α-Acetate95%0.23%Enhanced PR specificity, oral efficacy

Data synthesized from .

Mechanistic Insights from Research

  • Partial MR Agonism : Unlike progesterone (an MR antagonist), 19-norprogesterone’s lack of the C19 methyl group enables partial agonism, causing sodium retention and hypertension in preclinical models .

  • Antigonadotropic Effects : Modifications like 17α-ethynylation (to form norethisterone) or 6-methylation enhance antigonadotropic activity by suppressing LH/FSH secretion .

Scientific Research Applications

19-Norprogesterone is a steroidal progestin and a close analog of the sex hormone progesterone . It lacks only the C19 methyl group of progesterone .

Synthesis and Activity
19-Norprogesterone was first synthesized in 1944 as a mixture including unnatural stereoisomers of progesterone . This mixture was found to have progestogenic activity equivalent to progesterone . In 1951, 19-Norprogesterone was resynthesized with an improved method and confirmed to be responsible for the progestogenic activity of the original mixture . A 1953 paper reported that 19-norprogesterone had 4 to 8 times the activity of progesterone in the Clauberg assay in rabbits and, at the time, was the most potent progestogen known .

Pharmacological Properties

19-Norprogesterone is a potent progestogen with high affinity for the mineralocorticoid receptor (MR), similar to progesterone . However, unlike progesterone, it acts as a partial agonist of the MR, leading to mineralocorticoid effects like sodium retention, polydipsia, and hypertension in animals .

Derivatives and Affinity

A structure-activity relationship (SAR) study found that 19-norprogesterone had 47% of the affinity of aldosterone for the rat MR . 17α-hydroxylation (gestronol) decreased the affinity to 13% . The addition of 6-methylation with a double bond (nomegestrol) further decreased MR affinity to 1.2%, and acetylation of the 17α-hydroxy group (nomegestrol acetate) nearly abolished it (0.23%) .

Mechanism of Action

Norprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates a cascade of molecular events, leading to changes in gene expression and cellular function. The compound acts as a partial agonist of the mineralocorticoid receptor, producing effects such as sodium retention and hypertension . Additionally, it influences reproductive physiology by modulating the endometrial environment and inhibiting ovulation .

Comparison with Similar Compounds

Fluorofuranylnorprogesterone ([18F]FFNP)

Structural Modifications: [18F]FFNP is synthesized by introducing a fluorine-18 atom at the 21-position and a furanylmethylidene dioxolane group at the 16α,17α positions of this compound . Receptor Binding Affinity:

  • PgR : High affinity (Kd ~2–5 nM), with minimal binding to glucocorticoid receptors (GR) .
  • Specificity : Selective for PgR over estrogen (ER) and androgen receptors (AR) .
    Applications :
  • Imaging : Used in PET to visualize PgR-positive breast tumors. Clinical studies demonstrate its utility in predicting response to endocrine therapy (e.g., fulvestrant, letrozole) by monitoring PR expression changes post-estradiol challenge .
  • Synthesis : Achieves radiochemical yields (RCY) of 64–77% with molar activities of 37–81 GBq/µmol, enabling high-specific-activity production for clinical use .

Iodine/Bromine-Substituted this compound Analogs

Structural Modifications : Halogen atoms (iodine-123, bromine-76/77) replace the fluorine-18 label at the 21-position .
Receptor Binding Affinity :

  • PgR : Retains high affinity comparable to [18F]FFNP .
    Applications :
  • Radiotherapy : Designed for targeted radionuclide therapy in PgR-positive cancers due to their β-emitting isotopes .

19-Norprogesterone Derivatives (Non-Radiolabeled)

Structural Modifications: Variants include 19-nortestosterone hybrids and substitutions at the 16α,17α positions . Receptor Binding and Activity:

  • PgR: High agonist activity, similar to this compound.
  • Antigonadotropic Effect: Suppresses gonadotropin secretion independent of androgen receptor (AR) pathways, distinguishing it from 19-nortestosterone derivatives . Applications: Investigated for hormonal therapy in reproductive disorders but less relevant in oncology compared to radiolabeled analogs.

Data Table: Key Comparative Metrics

Compound Structural Modifications PgR Binding Affinity (Kd) Application Radiochemical Yield (RCY) Molar Activity
This compound Base structure (19-nor) ~5 nM Hormonal therapy research N/A N/A
[18F]FFNP 21-F, 16α,17α-dioxolane 2–5 nM PET imaging (PR+) 64–77% 37–81 GBq/µmol
Iodine-123 Analog 21-I, 16α,17α-dioxolane ~5 nM Radiotherapy (PR+) N/A N/A
Bromine-76/77 Analog 21-Br, 16α,17α-dioxolane ~5 nM Theranostics (PR+) N/A N/A

Research Findings and Clinical Relevance

  • Imaging Superiority : [18F]FFNP outperforms other PR-targeted tracers in specificity and predictive value. In ER+/PR+ breast cancer models, a 20–30% reduction in [18F]FFNP uptake post-estradiol challenge correlates with endocrine therapy resistance .
  • Therapeutic Potential: Halogen-substituted analogs show promise in preclinical models for delivering cytotoxic radiation to PR-positive tumors, though clinical translation requires optimization of isotope delivery and safety .
  • Mechanistic Distinction: Unlike 19-nortestosterone derivatives, this compound-based compounds avoid AR-mediated side effects, making them safer for long-term hormonal modulation .

Biological Activity

Norprogesterone, a synthetic derivative of progesterone, is primarily recognized for its progestational properties. It is structurally related to testosterone and exhibits a range of biological activities, particularly in reproductive health and hormonal regulation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various physiological processes, and potential clinical applications.

This compound is characterized by the absence of a methyl group at the 19 position, which distinguishes it from other progestins. This structural modification influences its binding affinity to progesterone receptors (PR) and affects its biological activity. This compound acts mainly through the following mechanisms:

  • Progestational Activity : It binds to PRs in target tissues, leading to changes in gene expression that promote progestational effects.
  • Antigonadotropic Effects : this compound derivatives like nomegestrol acetate (NOMA) exhibit significant antigonadotropic activity by inhibiting luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland, thereby suppressing ovulation .

1. Reproductive Health

This compound's primary application is in contraceptive formulations and hormone replacement therapies. Its ability to modulate hormonal levels makes it effective for:

  • Menstrual Regulation : It has been used in managing menstrual disorders and providing menstrual suppression in nonbinary individuals .
  • Contraception : this compound is employed in various contraceptive methods due to its ability to prevent ovulation.

2. Cancer Research

Research indicates that this compound and its derivatives may have implications in breast cancer treatment. Studies using MCF-7 breast cancer cell lines demonstrated that this compound does not stimulate proliferation like estradiol but may exert anti-estrogenic effects when combined with estrogen .

Table 1: Summary of Clinical Studies on this compound Derivatives

Study ReferenceSubjectFindings
MCF-7 CellsThis compound does not stimulate proliferation compared to estradiol.
Meningioma RiskProlonged use of medrogestone linked to increased meningioma risk.
Antigonadotropic ActivityNOMA significantly decreased LH and FSH levels in postmenopausal women.
Hormonal RegulationNOMA suppressed ovulation effectively without adverse metabolic effects.

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can lead to various side effects, notably:

  • Hormonal Imbalances : Potential for causing irregular bleeding or amenorrhea.
  • Metabolic Effects : Some studies have indicated that long-term use may be associated with metabolic changes, including alterations in lipid profiles .
  • Hematologic Risks : There are reports of serious hematologic adverse reactions, necessitating careful monitoring during treatment .

Case Studies

A notable case study involved a 14-year-old nonbinary individual who experienced successful menstrual suppression using norethindrone acetate (a derivative of this compound). The patient reported improved mood and decreased anxiety following treatment adjustments .

Q & A

Basic Research Questions

Q. What validated experimental protocols are recommended for synthesizing and characterizing Norprogesterone in preclinical studies?

  • Methodological Guidance : Use high-performance liquid chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure reproducibility by adhering to NIH guidelines for reporting experimental conditions, including solvent systems, reaction temperatures, and catalyst concentrations . For novel derivatives, provide full characterization data (e.g., melting points, spectral peaks) in supplementary materials.

Q. How can researchers design receptor-binding assays to evaluate this compound’s selectivity for progesterone receptors (PR) versus glucocorticoid or androgen receptors?

  • Methodological Guidance : Employ competitive binding assays using radiolabeled ligands (e.g., 3^3H-progesterone) and PR-positive cell lines. Include control groups with known PR agonists/antagonists (e.g., medroxyprogesterone acetate) to establish baseline binding affinity. Use nonlinear regression models to calculate IC50_{50} values and assess cross-reactivity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s in vitro pharmacological studies?

  • Methodological Guidance : Apply log-dose response curves with four-parameter logistic models (e.g., Hill equation) to estimate EC50_{50} and efficacy. Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring sample sizes are justified via power analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability across species be resolved to improve translational relevance?

  • Methodological Guidance : Conduct comparative pharmacokinetic studies in multiple models (e.g., rodents, primates) using LC-MS/MS for metabolite profiling. Apply mixed-effects models to account for interspecies variability and validate findings with human liver microsome assays . Address contradictions by transparently reporting limitations (e.g., enzyme expression differences) .

Q. What experimental designs are optimal for isolating this compound’s genomic vs. non-genomic signaling mechanisms in target tissues?

  • Methodological Guidance : Use CRISPR-edited PR-negative cell lines to differentiate receptor-dependent effects. Combine transcriptomic profiling (RNA-seq) with rapid-response assays (e.g., calcium flux) to decouple genomic and non-genomic pathways. Include time-course analyses to capture dynamic signaling .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in endometriosis models?

  • Methodological Guidance : Perform systematic reviews to identify confounding factors (e.g., bioavailability, tissue distribution). Design in vivo studies with staggered dosing regimens and incorporate biomarker validation (e.g., VEGF, TNF-α) to bridge in vitro-in vivo gaps .

Q. What strategies enhance the reproducibility of this compound’s anti-inflammatory effects in autoimmune disease models?

  • Methodological Guidance : Standardize animal housing conditions (e.g., circadian lighting, diet) to minimize variability. Use blinded, randomized block designs and pre-register protocols to reduce bias. Share raw data (e.g., cytokine levels, histopathology scores) in public repositories .

Q. How can meta-analysis frameworks be applied to synthesize heterogeneous data on this compound’s cardiovascular risk profile?

  • Methodological Guidance : Adopt PRISMA guidelines for systematic literature reviews. Use random-effects models to aggregate data from studies with varying designs, and perform subgroup analyses by patient demographics or comorbidities. Assess publication bias via funnel plots .

Methodological Frameworks

  • PICO Framework : Define Population (e.g., PR-positive cell lines), Intervention (this compound dosage), Comparison (vehicle/positive controls), and Outcome (receptor activation, apoptosis rates) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (accessible data), Interesting (novel mechanisms), Novel (unexplored signaling pathways), Ethical (3R principles in animal studies), and Relevant (therapeutic potential for PR-linked diseases) .

Data Presentation

  • Supplementary Tables : Include raw binding affinity data, pharmacokinetic parameters, and statistical outputs (e.g., p-values, confidence intervals) in machine-readable formats .
  • Conflict Resolution : Transparently document outliers, experimental limitations, and alternative interpretations in discussion sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.